molecular formula C6H6O8 B1601643 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione CAS No. 63183-44-8

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Cat. No.: B1601643
CAS No.: 63183-44-8
M. Wt: 206.11 g/mol
InChI Key: GYOVGUVIMWSHSF-UHFFFAOYSA-N
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Description

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione, also known as rhodizonic acid dihydrate, is a chemical compound with the formula C6H2O6·2H2O. It is an organic compound that can be seen as a twofold enol and fourfold ketone of cyclohexene. This compound is typically obtained in the form of a dihydrate and is known for its orange to deep-red, highly hygroscopic crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is usually synthesized through the thermal dehydration of its dihydrate form. The dihydrate form is obtained by reacting potassium carbonate with charcoal, followed by treatment with water to form the dihydrate . The anhydrous form can be obtained by low-pressure sublimation of the dihydrate .

Industrial Production Methods

Industrial production of this compound involves the oxidation of cyclohexene derivatives under controlled conditions. This process typically uses oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids.

Major Products Formed

Scientific Research Applications

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione involves its ability to lose hydrogen cations from the hydroxyl groups, forming rhodizonate anions. These anions are aromatic and symmetric, with delocalized double bonds and negative charges evenly distributed over the six carbon-oxygen units . This property makes it useful in various chemical assays and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is unique due to its high degree of hydroxylation and its ability to form stable, aromatic rhodizonate anions. This makes it particularly useful in detecting metals and in various industrial applications .

Properties

IUPAC Name

2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVGUVIMWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538817
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63183-44-8
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 2
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 3
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 4
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 5
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 6
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

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